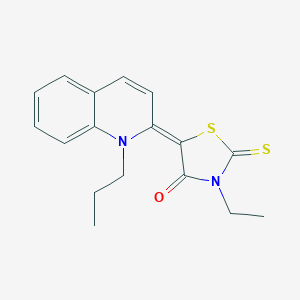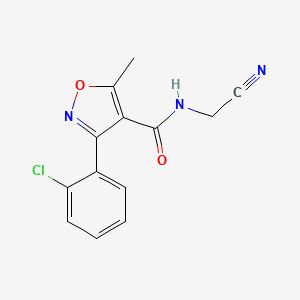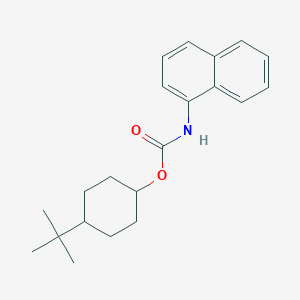![molecular formula C17H26N2S B4766503 N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4766503.png)
N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea
Vue d'ensemble
Description
N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea, also known as KB-141, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of thioureas and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea exerts its biological effects by inhibiting the activity of thioredoxin reductase, an enzyme that plays a critical role in cellular redox homeostasis. This enzyme is involved in the reduction of thioredoxin, a protein that regulates the redox state of many cellular proteins. By inhibiting thioredoxin reductase, N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea disrupts the redox balance in cancer cells, leading to the induction of apoptosis.
Biochemical and Physiological Effects
N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea has been shown to possess anti-inflammatory, anti-oxidant, and anti-viral properties. It has also been found to inhibit the growth of certain bacteria and fungi. These properties make N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea in lab experiments is its high specificity for thioredoxin reductase. This allows for targeted inhibition of this enzyme without affecting other cellular processes. However, N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea has some limitations as well. It is relatively unstable and can degrade over time, making it difficult to store and handle. Additionally, its toxicity profile is not well-understood, and further studies are needed to determine its safety for use in humans.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea. One area of interest is the development of more stable analogs of N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea that can be used in clinical settings. Another area of research is the investigation of the potential use of N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea in combination with other anti-cancer agents for improved efficacy. Additionally, further studies are needed to determine the safety and toxicity profile of N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea in humans. Overall, N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea has great potential for use in various scientific research applications, and further studies are needed to fully understand its potential.
Conclusion
In conclusion, N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea and to develop more stable analogs for clinical use.
Applications De Recherche Scientifique
N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea has been found to exhibit a wide range of scientific research applications. One of the most promising areas of research is its potential use as an anti-cancer agent. Studies have shown that N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme thioredoxin reductase. This enzyme is overexpressed in many cancer cells and is essential for their survival. Therefore, N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea has the potential to be used as a targeted therapy for cancer treatment.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[1-(2,5-dimethylphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2S/c1-12-9-10-13(2)16(11-12)14(3)18-17(20)19-15-7-5-4-6-8-15/h9-11,14-15H,4-8H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONIJJVVJKXUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=S)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclohexyl-3-[1-(2,5-dimethylphenyl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4766457.png)
![2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4766461.png)

![1'-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1,4'-bipiperidine](/img/structure/B4766487.png)
![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4766501.png)
![1-(2,5-dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)ethanone](/img/structure/B4766505.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]pentanamide](/img/structure/B4766519.png)
![cyclohexyl {1-[4-(2-methoxyethoxy)benzoyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4766523.png)
![N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4766533.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-isobutylethanediamide](/img/structure/B4766536.png)